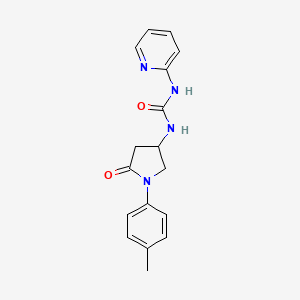

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-5-7-14(8-6-12)21-11-13(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMMIYVKITYCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the pyrrolidine ring.

Formation of the urea linkage: This can be accomplished by reacting the pyrrolidine derivative with an isocyanate or a carbodiimide reagent.

Introduction of the pyridine ring: The final step may involve a coupling reaction to attach the pyridine ring to the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Table 1), emphasizing substituent variations, synthetic routes, and inferred biological implications.

Table 1: Structural and Functional Comparison of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea and Analogs

Structural Divergence and Implications

Core Heterocycles: The target compound features a pyrrolidinone ring, while analogs like 1a () and 15a () incorporate oxadiazole and triazole-pyridine cores, respectively. Pyrrolidinone derivatives are associated with improved metabolic stability compared to oxadiazoles, which may influence bioavailability .

Substituent Effects :

- The p-tolyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 15a () uses a 4-methoxyphenyl group, which may enhance electron-donating interactions but reduce metabolic stability due to demethylation risks .

- Phenylethyl and 3-nitrophenyl substituents in analogs 1a and 15a introduce steric bulk and electron-withdrawing effects, respectively, which could modulate target selectivity .

Urea Linkage Variations: The target compound’s urea connects a pyrrolidinone and pyridine, while ’s compound links isoindolinone and pyrazole-pyrrolidine groups. Urea’s hydrogen-bonding capacity is critical for kinase inhibition, as seen in CDK inhibitors .

Biological Activity

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a pyrrolidinone ring, a p-tolyl group, and a pyridine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways by binding to these targets, leading to altered cellular responses. The exact mechanisms remain under investigation, but it is believed that the urea functional group plays a crucial role in these interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Antihypertensive and Antiarrhythmic Properties

Pyrrolidinone derivatives have been documented for their antihypertensive and antiarrhythmic activities. For example, studies involving related compounds indicate their effectiveness in reducing blood pressure and managing arrhythmias through antagonistic effects on α-adrenoceptors . This suggests that this compound may possess similar pharmacological benefits.

Inhibition of Enzymatic Activity

Research has highlighted the potential of urea-based compounds as inhibitors of specific enzymes. For instance, studies on pyrazolyl ureas have shown significant inhibitory activity against various enzymes such as sEH (soluble epoxide hydrolase) and p38 MAPK, with IC50 values in the nanomolar range . This raises the possibility that this compound could exhibit similar inhibitory effects on relevant biological targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluated various urea derivatives for their antibacterial properties against Bacillus subtilis and Candida albicans, revealing promising results with certain structural modifications enhancing activity .

- Cardiovascular Effects : Research demonstrated that pyrrolidinone derivatives could effectively lower blood pressure in animal models by acting as non-selective α-adrenoceptor antagonists . This finding suggests a potential therapeutic application for managing hypertension.

Comparative Analysis

A comparison table highlights the biological activities of this compound with similar compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial, Antihypertensive | TBD |

| Pyrazolyl Ureas | Antimicrobial, Enzyme Inhibition | MIC ~250 μg/mL |

| Pyrrolidinone Derivatives | Antihypertensive | IC50 ~ nanomolar range |

Q & A

Q. Key optimization parameters :

| Parameter | Typical Range/Reagents | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF, DMF, or acetonitrile | Affects reaction rate/selectivity |

| Temperature | 0–80°C | Higher temps accelerate but risk side reactions |

| Catalysts | KI, NaH, or phase-transfer agents | Enhance coupling efficiency |

Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

Basic: Which spectroscopic techniques are employed for structural confirmation and purity analysis?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm pyrrolidinone (δ ~2.5–3.5 ppm for CH₂ groups) and urea NH (δ ~6.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions (e.g., p-tolyl and pyridinyl groups) .

- Infrared Spectroscopy (IR) : Detect urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 60:40) to assess purity (>95% required for bioassays) .

Q. Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like kinases or GPCRs. The pyrrolidinone ring and urea moiety often form H-bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (ΔG) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors on pyridinyl groups) for activity .

Case Study : Docking studies on similar urea derivatives revealed interactions with EGFR tyrosine kinase (PDB: 1M17), suggesting potential anticancer applications .

Advanced: What strategies resolve contradictory data in biological activity assays?

Q. Answer :

- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT) to confirm mechanisms .

- Metabolic Stability Testing : Use liver microsomes to assess if contradictory results stem from rapid degradation .

Example : A study observed inconsistent antibacterial activity; HPLC-MS later identified metabolite interference, requiring assay redesign .

Advanced: What are key considerations in designing enzymatic inhibition assays for this compound?

Q. Answer :

- Enzyme Selection : Prioritize targets with structural homology to known urea-binding proteins (e.g., carbonic anhydrase) .

- Buffer Optimization : Use ammonium acetate (pH 6.5–7.5) to stabilize enzyme activity .

- Controls : Include positive (e.g., acetazolamide for carbonic anhydrase) and negative (DMSO vehicle) controls .

Q. Answer :

- Fluorine Substitution : Adding -CF₃ (e.g., as in ) enhances lipophilicity (logP ↑) and target affinity .

- Pyrrolidinone Modifications : Methylation at C3 improves metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.